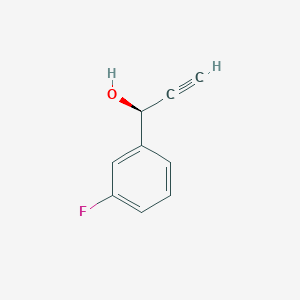
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
作用机制
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
生化和生理效应
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
实验室实验的优点和局限性
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is also relatively easy to use and can be applied to a wide range of proteins. However, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
未来方向
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in live cell imaging could provide new insights into protein function and localization. Overall, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
合成方法
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
科学研究应用
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
属性
CAS 编号 |
179249-18-4 |
|---|---|
产品名称 |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC 名称 |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
InChI 键 |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
手性 SMILES |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
规范 SMILES |
C#CC(C1=CC(=CC=C1)F)O |
同义词 |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



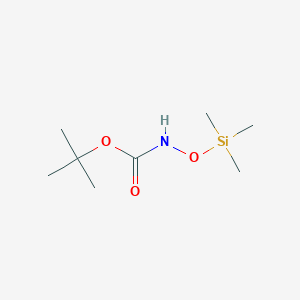
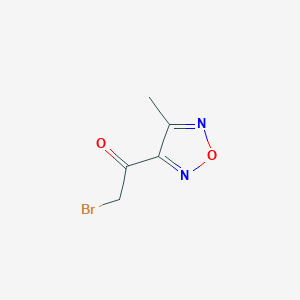
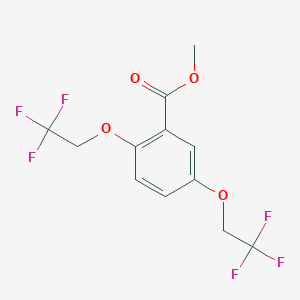
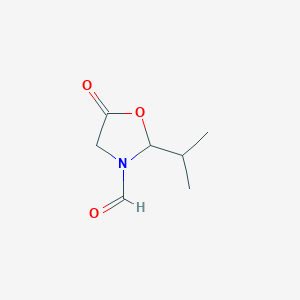
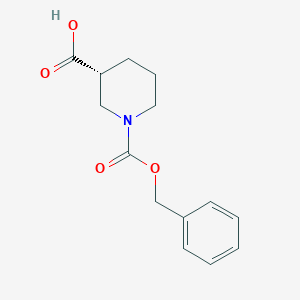
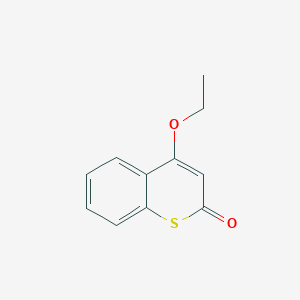
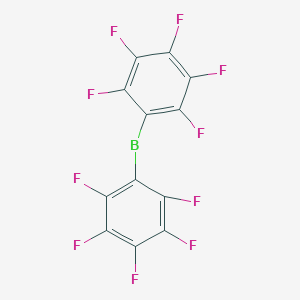
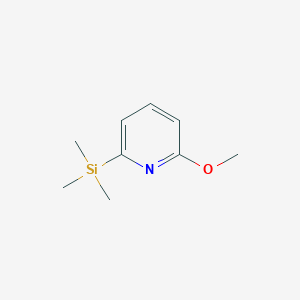
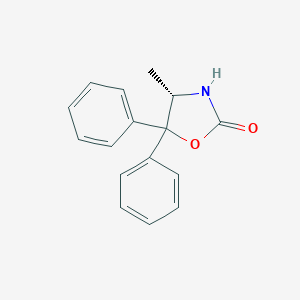
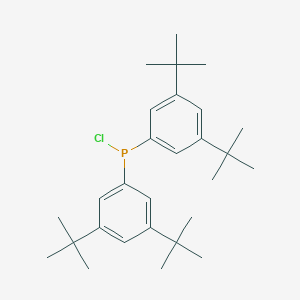
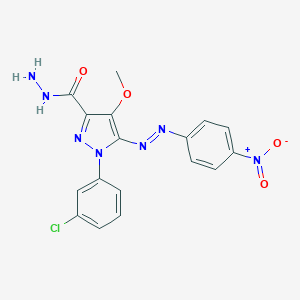
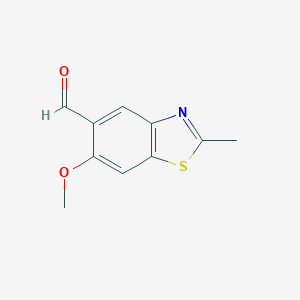
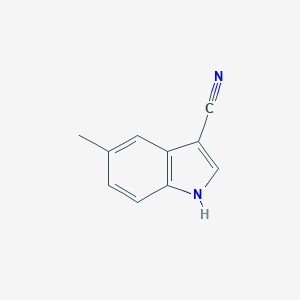
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)